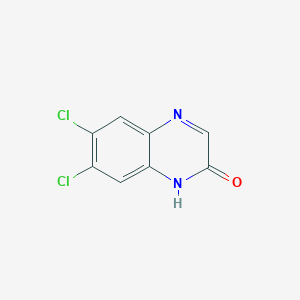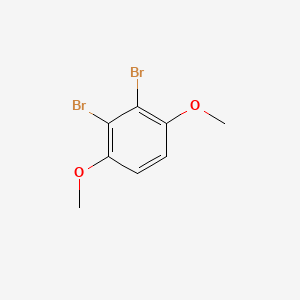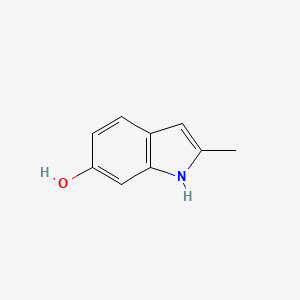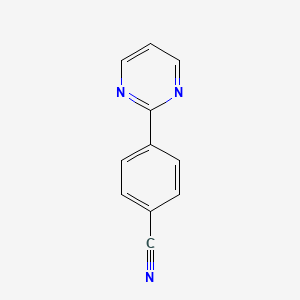
4-Pyrimidin-2-ylbenzonitrile
Übersicht
Beschreibung
4-Pyrimidin-2-ylbenzonitrile is a laboratory chemical with the CAS number 78322-96-0 . It is used in various chemical reactions and is not recommended for food, drug, pesticide, or biocidal product use .
Synthesis Analysis
The synthesis of 4-Pyrimidin-2-ylbenzonitrile can be achieved from 2-Chloropyrimidine and 4-Bromobenzonitrile .Molecular Structure Analysis
The molecular formula of 4-Pyrimidin-2-ylbenzonitrile is C11H7N3. The InChI code is InChI=1S/C11H7N3/c12-8-9-2-4-10(5-3-9)11-13-6-1-7-14-11/h1-7H.Physical And Chemical Properties Analysis
4-Pyrimidin-2-ylbenzonitrile is a solid substance with a yellow appearance . Its melting point ranges from 166 - 169 °C . No information is available about its boiling point .Wissenschaftliche Forschungsanwendungen
-
Anti-inflammatory Activities
- Field: Pharmacology
- Application: Pyrimidines display a range of pharmacological effects including anti-inflammatory .
- Method: Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
-
Anticancer Activities
- Field: Oncology
- Application: Pyrimidine derivatives are broadly applied in therapeutic disciplines, owing to their high degree of structural diversity .
- Method: These compounds are used in the modulation of myeloid leukemia .
- Results: Imatinib, Dasatinib and nilotinib are pyrimidine-based drugs and well established treatments for leukemia .
-
Antimicrobial Activities
- Field: Microbiology
- Application: Pyrimidine derivatives have been reported to exhibit antimicrobial activities .
- Method: The antimicrobial effects of pyrimidines are attributed to their ability to interfere with the growth and reproduction of microorganisms .
- Results: Various pyrimidine-based compounds have been found to be effective against a range of bacterial and fungal species .
-
Antifungal Activities
- Field: Mycology
- Application: Pyrimidine derivatives are known to exhibit antifungal activities .
- Method: The antifungal effects of pyrimidines are attributed to their ability to inhibit the growth of fungi .
- Results: Various pyrimidine-based compounds have been found to be effective against a range of fungal species .
-
Antiparasitic Activities
- Field: Parasitology
- Application: Pyrimidine derivatives have been reported to exhibit antiparasitic activities .
- Method: The antiparasitic effects of pyrimidines are attributed to their ability to interfere with the life cycle of parasites .
- Results: Various pyrimidine-based compounds have been found to be effective against a range of parasites .
-
Diuretic Activities
- Field: Pharmacology
- Application: Pyrimidine derivatives have been reported to exhibit diuretic activities .
- Method: The diuretic effects of pyrimidines are attributed to their ability to increase the excretion of urine .
- Results: Various pyrimidine-based compounds have been found to be effective as diuretics .
-
Anti-Fibrosis Activities
- Field: Pharmacology
- Application: Pyrimidine derivatives have been reported to exhibit anti-fibrosis activities .
- Method: The anti-fibrosis effects of pyrimidines are attributed to their ability to inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
- Results: Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
-
Organic Light-Emitting Diodes (OLED) Applications
- Field: Material Science
- Application: Pyrimidine derivatives have been used in the construction of novel heterocyclic compound libraries with potential biological activities, which is an important component of medicinal chemistry and chemical biology .
- Method: These compounds are used in the fabrication of OLEDs .
- Results: The OLEDs fabricated had performances with a maximum luminance of around 2800 cd m−2, a maximum current efficiency of 4.70 cd A−1 and displayed emission colors from blue to green and yellowish green .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, and to avoid breathing dust/fume/gas/mist/vapors/spray .
Eigenschaften
IUPAC Name |
4-pyrimidin-2-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3/c12-8-9-2-4-10(5-3-9)11-13-6-1-7-14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCKVXHOTDDNOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573226 | |
| Record name | 4-(Pyrimidin-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrimidin-2-yl)benzonitrile | |
CAS RN |
78322-96-0 | |
| Record name | 4-(Pyrimidin-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



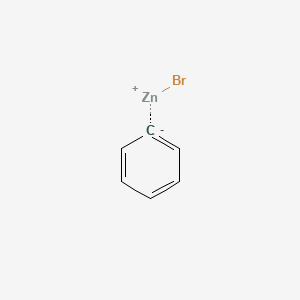
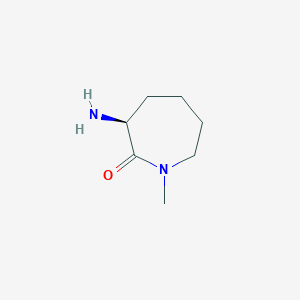
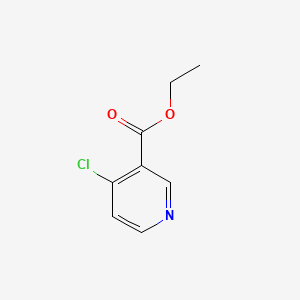
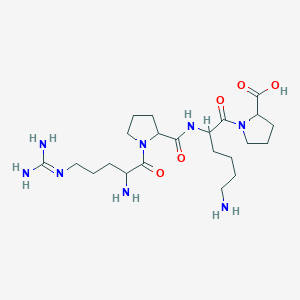
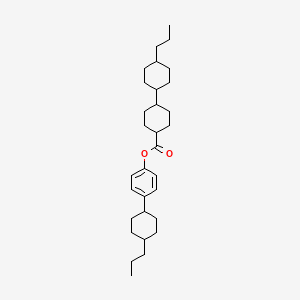
![Tris[(propan-2-yl)oxy]silyl](/img/structure/B1590940.png)
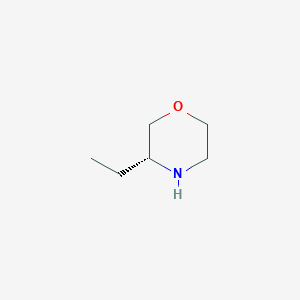
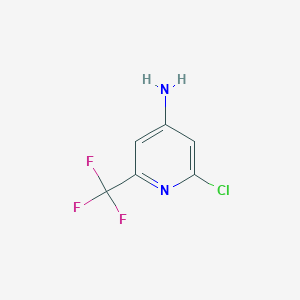
![Imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B1590944.png)
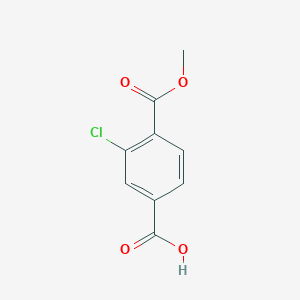
![N-[6-[Carbonochloridoyl(methyl)amino]hexyl]-N-methylcarbamoyl chloride](/img/structure/B1590946.png)
